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Compound of Interest

Compound Name: Budiodarone Tartrate

Cat. No.: B1668028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Budiodarone Tartrate with other prominent

Class III antiarrhythmic drugs, including amiodarone, dronedarone, sotalol, and dofetilide. The

information is intended for researchers, scientists, and drug development professionals, with a

focus on performance, supporting experimental data, and detailed methodologies.

Introduction to Class III Antiarrhythmics
Class III antiarrhythmic agents exert their primary effect by blocking potassium channels, which

leads to a prolongation of the cardiac action potential duration and the effective refractory

period.[1] This mechanism is particularly effective in suppressing re-entrant tachyarrhythmias.

[1] While effective, a key concern with this class is the potential for proarrhythmia, most notably

Torsades de Pointes (TdP), which is associated with excessive QT interval prolongation.[2]

Mechanism of Action: The Role of Ion Channels
Class III antiarrhythmics primarily target the potassium channels involved in the repolarization

phase of the cardiac action potential. By inhibiting these channels, they delay the efflux of

potassium ions, thereby prolonging repolarization. Some agents in this class, such as

amiodarone and its analogue Budiodarone, exhibit multi-channel blocking properties, also

affecting sodium and calcium channels.[3][4] This multi-channel action may contribute to their

broader efficacy and potentially a different safety profile.
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Figure 1: Mechanism of Action of Class III Antiarrhythmics.
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Head-to-Head Efficacy
The primary measure of efficacy for antiarrhythmics in treating atrial fibrillation (AF) is often the

reduction in AF burden, which is the percentage of time a patient is in AF.
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Drug Key Clinical Trial(s) Dosage(s)
Median Reduction
in AF Burden

Budiodarone Tartrate PASCAL 400 mg BID 54%[5]

600 mg BID 74%[5]

Amiodarone
AFFIRM and AF-CHF

(pooled analysis)
Varied

Maintained sinus

rhythm in 84% at 1

year and 45% at 5

years.[6] A separate

study showed a

decrease in median

AF burden from 3.6%

to 0.1%.[7]

Dronedarone
ATHENA (post-hoc

analysis)
400 mg BID

Lower cumulative

incidence of

permanent AF/AFL

(HR: 0.65).[8] Another

study showed a

54.4% decrease in AF

burden compared to

baseline.[1]

Sotalol
Retrospective case-

control study
Varied

Higher cardioversion

rate compared to

amiodarone in one

study.[9] A meta-

analysis showed it is

more effective than

placebo or beta-

blockers in preventing

postoperative AF.[10]

Dofetilide DIAMOND (substudy) Varied 79% probability of

maintaining sinus

rhythm for 1 year vs.

42% for placebo in
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patients with LV

dysfunction.[11]

Comparative Safety Profile
The safety profile of Class III antiarrhythmics is a critical consideration in their clinical use and

development, with a particular focus on proarrhythmia and organ-specific toxicities.
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Adverse
Event

Budiodaron
e Tartrate

Amiodaron
e

Dronedaron
e

Sotalol Dofetilide

Torsades de

Pointes (TdP)

Data from

Phase 2 trials

did not report

significant QT

prolongation.

[12]

Low risk

despite

significant QT

prolongation.

[2]

Lower risk

than sotalol

and

dofetilide.

Significant

risk, dose-

dependent.

High risk,

requires in-

hospital

initiation.[2]

Thyroid

Toxicity

Minor

changes in

thyroid

function

observed in

Phase 2.[4]

Common,

due to iodine

moiety.[3]

Lower

incidence

than

amiodarone.

[3]

Not a

characteristic

side effect.

Not a

characteristic

side effect.

Pulmonary

Toxicity

Not

extensively

studied long-

term.

A known and

serious

adverse

effect.[3]

Rare but

reported.[13]

Not a

characteristic

side effect.

Not a

characteristic

side effect.

Hepatic

Toxicity

Two cases of

elevated liver

enzymes in

Phase 2.[4]

Can cause

liver injury.[3]

Higher

proportion of

liver-related

adverse drug

reactions

compared to

amiodarone

in one

analysis.[4]

Not a

characteristic

side effect.

Not a

characteristic

side effect.

Cardiac

Toxicity (other

than TdP)

Not

extensively

studied.

Can cause

bradycardia

and AV block.

Higher

proportion of

cardiac

toxicity

adverse drug

reactions

compared to

amiodarone

Can cause

bradycardia

due to beta-

blocking

effects.

Can cause

bradycardia.
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in one

analysis.[4]

Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs vary significantly, impacting their onset of action,

dosing frequency, and potential for drug accumulation and interactions.

Parameter
Budiodaron
e Tartrate

Amiodaron
e

Dronedaron
e

Sotalol Dofetilide

Half-life (t½) ~7 hours[3]

35-68 days

(long-term

use)[3]

13-19

hours[1]
12 hours ~10 hours

Volume of

Distribution

(Vd)

13 L/kg[8]
Very large

(~60 L/kg)
~1400 L 1.2-2.4 L/kg ~3 L/kg[14]

Metabolism

Rapidly

metabolized

by plasma

and tissue

esterases.[4]

Hepatic

(CYP3A4 and

CYP2C8)

Hepatic

(CYP3A4)

Primarily

excreted

unchanged in

urine.

Renal

excretion and

metabolism

(CYP3A4)

Bioavailability Not specified
22-86%

(variable)

4-15% (with

food)
>90% >90%[15]

Time to Max

Concentratio

n (Tmax)

Not specified 3-7 hours 1-4 hours 2.5-4 hours 2-3 hours[15]

Experimental Protocols: A Closer Look at the
PASCAL Trial
The "Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging" (PASCAL)

was a key Phase 2 trial for Budiodarone.
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Objective: To investigate the preliminary safety and efficacy of three doses of budiodarone in

patients with paroxysmal atrial fibrillation.[5]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16]

Inclusion Criteria:

Patients with paroxysmal atrial fibrillation documented by electrocardiogram, Holter monitor,

or pacemaker electrogram.[16]

Previously implanted dual-chamber pacemaker capable of detecting and logging atrial

tachycardia/atrial fibrillation (AT/AF) episodes and storing atrial electrograms.[16]

An AT/AF burden between 3% and 70% during the baseline period.[16]

Exclusion Criteria:

Amiodarone treatment within 3 months of screening or a history of amiodarone toxicity.[16]

Catheter ablation within 3 months or cardioversion within 1 month.[16]

Persistent atrial fibrillation.[16]

Treatment Protocol:

Baseline: A 4-week period to assess AT/AF burden off antiarrhythmic drugs.[5]

Randomization: Patients were blindly randomized to placebo, 200 mg BID, 400 mg BID, or

600 mg BID of budiodarone.[5]

Treatment Duration: 12 weeks.[5]

Washout: A 4-week washout period followed the treatment phase.[5]

Primary Endpoint: The percent change from baseline in AT/AF burden over the 12 weeks of

treatment compared to placebo.[5]
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Monitoring: Pacemakers were interrogated, and safety was assessed every 4 weeks.

Pacemaker-derived electrograms were adjudicated by a blinded committee.[5]
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Figure 2: PASCAL Trial Experimental Workflow.

Conclusion
Budiodarone Tartrate has emerged as a promising Class III antiarrhythmic agent with a

distinct pharmacokinetic profile compared to its analogue, amiodarone. The significantly shorter

half-life of Budiodarone suggests a potential for a more favorable safety profile, particularly

concerning the long-term, cumulative toxicities associated with amiodarone.[3] Phase 2 clinical

data demonstrate a dose-dependent reduction in atrial fibrillation burden, indicating a strong

efficacy signal.[5]

However, direct head-to-head comparative trials with other Class III agents are necessary to

definitively establish its relative efficacy and safety. The data presented in this guide, compiled

from various clinical studies, provides a foundational comparison for researchers and drug

development professionals. The unique metabolic pathway of Budiodarone, relying on

esterases rather than the CYP450 system, may also offer advantages in reducing drug-drug

interactions.[4] As Budiodarone progresses through further clinical development, its place in the

therapeutic landscape of atrial fibrillation will become clearer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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